molecular formula C6H11NO4S B2875556 2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid CAS No. 881652-55-7

2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid

Cat. No. B2875556
CAS RN: 881652-55-7
M. Wt: 193.22
InChI Key: BIIUEWXUNUAMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of “2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid” is 193.22 . The InChI code is 1S/C6H11NO4S/c1-6(4-5(8)9)2-3-12(10,11)7-6/h7H,2-4H2,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Anticancer Activity

Thiazolidine derivatives, including 2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid , have been studied for their potential anticancer properties. They are known to exhibit activity against various cancer cell lines, and researchers are exploring their mechanisms of action, which may include apoptosis induction, cell cycle arrest, and inhibition of cancer cell proliferation .

Antimicrobial Properties

These compounds also show promise in combating microbial infections. They have been tested against a range of bacteria and fungi, showing inhibitory effects that make them candidates for developing new antimicrobial agents .

Anti-inflammatory Uses

The anti-inflammatory potential of thiazolidine derivatives is another area of interest. They may work by modulating inflammatory pathways, which could lead to new treatments for conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Research suggests that thiazolidine derivatives could have neuroprotective effects, possibly offering benefits for neurodegenerative conditions such as Alzheimer’s and Parkinson’s disease by protecting neuronal cells from damage .

Antioxidant Activity

The antioxidant properties of these compounds are being explored for their ability to neutralize free radicals, which could have implications for preventing oxidative stress-related diseases .

Probe Design for Biological Studies

Thiazolidine derivatives are useful in designing probes for biological studies. They can be used to investigate various biological targets, providing insights into cellular processes and aiding in the discovery of new drug candidates .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(3-methyl-1,1-dioxo-1,2-thiazolidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c1-6(4-5(8)9)2-3-12(10,11)7-6/h7H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIUEWXUNUAMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid

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